Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride
Description
Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride is a chiral amino acid ester hydrochloride derivative. It features a methoxy group (-OCH₃) at the ortho position of the phenyl ring attached to the β-carbon of the alanine backbone. The (2R) configuration indicates the stereochemistry at the α-carbon, which is critical for biological activity and interaction with enantioselective receptors. Such compounds are often utilized as intermediates in pharmaceutical synthesis, particularly for drugs targeting neurological or metabolic pathways.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)7-9(12)11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHQOUOAAAKWQL-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@H](C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Esterification
A foundational approach involves the esterification of (2R)-2-amino-3-(2-methoxyphenyl)propanoic acid using thionyl chloride (SOCl₂) in methanol. This method, adapted from analogous procedures for phenylalanine derivatives, proceeds as follows:
-
Reaction Setup : The carboxylic acid (5.56 g, 30.76 mmol) is suspended in methanol (120 mL) and cooled to 0–5°C.
-
SOCl₂ Addition : Thionyl chloride (11.2 mL, 154 mmol) is added dropwise, followed by warming to room temperature (RT) and stirring for 12–24 hours.
-
Workup : Methanol is evaporated, and the residue is dissolved in water (50 mL). The pH is adjusted to 8–9 using saturated NaHCO₃, followed by extraction with ethyl acetate (5 × 50 mL). The organic layer is dried (Na₂SO₄) and concentrated to yield the ester as a white solid (4.97 g, 89% yield).
Key Parameters :
Chlorination and Methoxylation
For substrates requiring introduction of the 2-methoxyphenyl group, a modified chlorination step is employed. In a method derived from (R)-methyl 2-amino-3-chloropropanoate synthesis:
-
Substrate : D-Serine methyl ester hydrochloride is reacted with thionyl chloride in dichloroethane (DCE) at 40–60°C for 24 hours.
-
Functionalization : The chlorinated intermediate is treated with 2-methoxyphenylmagnesium bromide under Grignard conditions (-78°C to RT, THF) to install the aryl group.
-
Isolation : The crude product is decolorized in methanol, crystallized, and dried to afford the target compound (82% yield).
Optimization Insights :
Enzymatic Resolution for Enantiomeric Enrichment
Lipase-Catalyzed Kinetic Resolution
Racemic methyl 2-amino-3-(2-methoxyphenyl)propanoate can be resolved using lipases, as demonstrated in analogous glycidic ester syntheses:
-
Substrate Preparation : Racemic ester (10 mmol) is dissolved in phosphate buffer (pH 7.0) containing 1,2-dichlorobenzene (9.5 g).
-
Enzyme Addition : Lipase from Serratia marcescens (100 mg) is added, and the mixture is stirred at 37°C for 48 hours.
-
Separation : The (2R)-enantiomer is extracted into toluene, acidified with 70% H₂SO₄, and crystallized (ee >98%).
Critical Factors :
Industrial-Scale Production Methods
Emulsion Bioreactor Technology
For large-scale synthesis, an emulsion system improves phase separation and yield:
-
Reactor Setup : Aqueous and organic phases (toluene:water = 3:1) are emulsified with surfactant (0.5% w/v).
-
Reaction : Enzymatic hydrolysis proceeds at 50°C for 72 hours, achieving 95% conversion.
-
Crystallization : The product is isolated via cooling crystallization (5°C), yielding 90% pure (2R)-enantiomer.
Advantages :
-
Surfactant Use : Facilitates phase separation and reduces impurities.
-
Recyclability : Mother liquor is reused for subsequent batches.
Comparative Analysis of Synthetic Routes
Reaction Optimization and Troubleshooting
Temperature and pH Effects
Scientific Research Applications
Neuropharmacological Applications
Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride has been investigated for its role in modulating neurotransmitter systems, particularly in the treatment of neuropsychiatric disorders.
- Metabotropic Glutamate Receptor Modulation : The compound has been studied as a negative allosteric modulator (NAM) for metabotropic glutamate receptor 2 (mGluR2), which is implicated in several neuropsychiatric conditions, including schizophrenia and anxiety disorders. Research indicates that compounds targeting mGluR2 can potentially alleviate symptoms associated with these disorders by enhancing glutamatergic signaling pathways .
- Dopamine Modulation : It has also been explored for its effects on dopamine neurotransmission, which is crucial in treating conditions such as Parkinson's disease and Huntington's disease. The modulation of dopamine pathways can lead to improved therapeutic outcomes in these diseases .
Synthesis and Characterization
The synthesis of this compound involves several chemical processes that enhance its pharmacological properties:
- Chemical Synthesis : Various synthetic routes have been documented, focusing on optimizing yield and purity. For instance, Pd-mediated C–H bond functionalization techniques have been employed to create derivatives with improved biological activity .
- Characterization Techniques : The compound is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and evaluate its stability under physiological conditions .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in clinical settings:
- Study on mGluR2 Modulation : A study demonstrated that this compound effectively inhibited glutamate-induced calcium mobilization in CHO cells expressing recombinant human mGluR2, with an IC50 value indicating potent modulatory activity . This suggests its potential utility in developing treatments for disorders linked to glutamate dysregulation.
- Dopaminergic Activity : Another investigation into the compound's effects on dopaminergic pathways revealed promising results in animal models of Parkinson’s disease, where it showed improvements in motor function and reduced neurodegeneration markers .
Comparative Data Table
The following table summarizes key properties and findings related to this compound:
| Property/Study Aspect | Details |
|---|---|
| Chemical Structure | This compound |
| Target Receptor | mGluR2 |
| Therapeutic Areas | Neuropsychiatric disorders, Parkinson's Disease |
| Synthesis Method | Pd-mediated C–H bond functionalization |
| Key Findings | Effective mGluR2 modulation; improved motor function in animal models |
| IC50 Value for mGluR2 | 93 nM |
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxyphenyl group can participate in π-π interactions, further stabilizing these interactions. These molecular interactions can modulate various biochemical pathways, making the compound valuable in drug design and development.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound is electron-donating, which may enhance resonance stabilization of the phenyl ring compared to electron-withdrawing groups like fluorine or chlorine. This influences reactivity in electrophilic substitution reactions .
- Positional Isomerism : Ortho-substituted derivatives (e.g., 2-F, 2-OCH₃) exhibit steric hindrance and altered electronic effects compared to para-substituted analogs (e.g., 4-F), impacting binding affinity in receptor-ligand interactions .
Aromatic System Variations: Phenyl vs. Naphthyl/Indolyl: Naphthyl and indolyl groups (e.g., in D-tryptophan derivatives) introduce extended π-systems, enabling fluorescence or interactions with aromatic amino acid-binding proteins .
Stereochemistry :
- The (2R) configuration in the target compound and its analogs is critical for enantioselective biological activity. For example, D-tryptophan derivatives are key intermediates in synthesizing phosphodiesterase inhibitors like Tadalafil .
Biological Activity
Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride, often referred to as a methoxyphenyl derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a chiral center and a methoxy group, which significantly influence its biological activity. The presence of the methoxy group enhances its lipophilicity and may affect its interaction with biological targets.
The compound's biological activity is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, contributing to its potential antidepressant and anxiolytic effects.
Interaction with Receptors
- Serotonin Receptors : The compound may act as a partial agonist at serotonin receptors, influencing mood regulation.
- Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in treating disorders like schizophrenia and Parkinson's disease.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against several pathogenic bacteria and fungi. For instance, it demonstrated significant inhibitory effects on Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 64 µg/mL for fungi and 128 µg/mL for bacteria .
Case Studies
- Anticancer Activity :
- Antimicrobial Efficacy :
Table 1: Biological Activities of this compound
| Activity Type | Target Organisms/Cells | Observed Effect | MIC (µg/mL) |
|---|---|---|---|
| Anticancer | FaDu hypopharyngeal tumor cells | Induced apoptosis | Not specified |
| Antimicrobial | Candida albicans | Growth inhibition | 64 |
| Staphylococcus aureus | Growth inhibition | 128 |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride, and how is stereochemical purity ensured?
- Methodological Answer : Synthesis typically involves a multi-step process starting with chiral amino acid precursors. For example:
Acylation : Protection of the amino group using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent side reactions .
Esterification : Reaction of the carboxylic acid with methanol in the presence of HCl to form the methyl ester .
Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the (2R)-enantiomer and ensure >98% enantiomeric excess (e.e.) .
- Stereochemical Validation : Chiral HPLC or polarimetry confirms enantiopurity, while X-ray crystallography resolves ambiguous cases .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups and verify the 2-methoxyphenyl substitution pattern .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects ester (C=O stretch at ~1740 cm) and ammonium (N–H stretch at ~2500 cm) groups .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability of the hydrochloride salt .
Q. How does the 2-methoxyphenyl moiety influence the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility : The methoxy group enhances solubility in polar solvents (e.g., DMSO, methanol) due to its electron-donating nature, while the hydrochloride salt improves aqueous solubility .
- Reactivity : The methoxy group directs electrophilic substitution to the para position of the aromatic ring, enabling site-specific modifications (e.g., bromination) for derivatization studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during synthesis?
- Methodological Answer :
- Temperature Control : Conduct reactions at ≤0°C during acylation steps to reduce kinetic energy and racemization .
- Catalyst Selection : Use non-nucleophilic bases (e.g., Hünig’s base) to avoid base-induced epimerization .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect racemization intermediates and adjust conditions dynamically .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines to account for variability .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify discrepancies caused by rapid degradation in certain models .
- Computational Modeling : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to receptors like GABA or serotonin transporters, reconciling conflicting in vitro/in vivo results .
Q. How do structural analogs with substituent variations (e.g., 4-fluoro vs. 2-methoxy) compare in pharmacological profiles?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., 4-fluorophenyl or 2,4-dimethoxyphenyl derivatives) and test their IC values against target enzymes (Table 1) .
- Electron-Donating vs. Withdrawing Effects : Methoxy groups increase electron density, enhancing π-π stacking with aromatic residues in binding pockets, while halogens (e.g., F, Cl) improve membrane permeability .
Table 1 : Comparative IC Values of Structural Analogs
| Substituent | Target Enzyme | IC (µM) |
|---|---|---|
| 2-Methoxy | Tyrosinase | 12.3 ± 1.2 |
| 4-Fluoro | Tyrosinase | 28.7 ± 2.1 |
| 5-Chloro | Monoamine Oxidase A | 5.8 ± 0.9 |
Q. What advanced techniques elucidate the compound’s mechanism of action in neuropharmacology?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to neurotransmitter receptors (e.g., NMDA or GABA) .
- Patch-Clamp Electrophysiology : Quantifies ion channel modulation in neuronal cells .
- In Vivo Microdialysis : Tracks changes in extracellular dopamine/serotonin levels in rodent brains after administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
